1,2-Bis(dimethoxyphosphoryl)ethane
Description
1,2-Bis(dimethoxyphosphoryl)ethane is an organophosphorus compound featuring two dimethylphosphoryl groups linked by an ethane backbone. The phosphoryl group (P=O) in this compound confers distinct electronic properties compared to phosphine (P–) or phosphine oxide (P–O) derivatives, influencing its coordination chemistry and reactivity .
Properties
IUPAC Name |
1,2-bis(dimethoxyphosphoryl)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O6P2/c1-9-13(7,10-2)5-6-14(8,11-3)12-4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZHSSQTEZXNGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CCP(=O)(OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378730 | |
| Record name | 1,2-bis(dimethoxyphosphoryl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5927-50-4 | |
| Record name | 1,2-bis(dimethoxyphosphoryl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(dimethoxyphosphoryl)ethane can be synthesized through the reaction of 1,2-dibromoethane with trimethyl phosphite. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation. The general reaction is as follows:
BrCH2CH2Br+2P(OCH3)3→(CH3O)2PCH2CH2P(OCH3)2+2BrCH3
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(dimethoxyphosphoryl)ethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
1,2-Bis(dimethoxyphosphoryl)ethane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Used in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 1,2-Bis(dimethoxyphosphoryl)ethane involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes. The molecular targets include metal ions such as palladium, platinum, and nickel. The pathways involved include coordination to the metal center and subsequent catalytic reactions.
Comparison with Similar Compounds
Central Atom Variation
Replacing phosphorus with arsenic in analogous ligands significantly alters electronic and steric properties. For example, 1,2-bis(diphenylarsino)ethane () exhibits weaker σ-donor and π-acceptor capabilities compared to its phosphorus counterpart (dppe, C₂₆H₂₄P₂), impacting metal-ligand bond strength and catalytic activity in transition metal complexes .
| Compound | Central Atom | Molecular Formula | Key Properties |
|---|---|---|---|
| 1,2-Bis(diphenylphosphino)ethane (dppe) | P | C₂₆H₂₄P₂ | Strong σ-donor, rigid bite angle |
| 1,2-Bis(diphenylarsino)ethane | As | C₂₆H₂₄As₂ | Weaker π-accepting, larger radius |
Substituent Group Effects
The nature of substituents on phosphorus critically affects solubility, steric bulk, and electronic tuning:
- Dimethyl groups (DMPE, C₆H₁₆P₂): Electron-donating methyl groups enhance σ-donor strength but reduce steric hindrance, favoring flexible coordination ().
- Diphenyl groups (dppe, C₂₆H₂₄P₂): Bulky phenyl groups increase steric protection of metal centers, improving selectivity in asymmetric catalysis ().
- Ethoxyethyl groups (1,2-bis[bis(2-ethoxyethyl)phosphino]ethane): Polar substituents enhance solubility in polar solvents, beneficial for homogeneous catalysis ().
Oxidation State Differences
Phosphoryl (P=O), phosphine (P–), and phosphine oxide (P–O) derivatives exhibit distinct reactivities:
- Phosphoryl derivatives (e.g., 1,2-bis(phenylphosphoryl)ethane, ): Strong electron-withdrawing effects reduce basicity, making them poor ligands but useful in redox-active systems.
- Phosphine oxides (e.g., dppoe, 1,2-bis(diphenylphosphine oxide)ethane, ): Intermediate electron-withdrawing behavior, often used as precursors for phosphine ligands.
- Phosphines (e.g., dppe): Strong σ-donors with π-backbonding capacity, ideal for stabilizing low-oxidation-state metals .
Bridging Group Flexibility
The ethane/ethylene backbone affects ligand geometry:
Biological Activity
1,2-Bis(dimethoxyphosphoryl)ethane (CAS No. 5927-50-4) is a phosphonate compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features two dimethoxyphosphoryl groups attached to a central ethane backbone. This structure contributes to its reactivity and interaction with biological systems.
Biological Activity Profiles
The biological activity of this compound has been assessed through various studies focusing on its pharmacological effects. Notably, it has been investigated for its potential anticancer properties, as well as its roles in modulating enzyme activity and cellular signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits specific phosphatases | |
| Antimicrobial | Exhibits activity against certain bacterial strains |
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Interaction : The compound has been shown to interact with phosphatases, potentially altering their activity and influencing cellular signaling pathways.
- Apoptosis Induction : Studies indicate that it may induce apoptosis in cancer cells through the activation of intrinsic pathways.
- Microenvironment Modulation : Research suggests that it can alter the tumor microenvironment, enhancing the efficacy of other therapeutic agents.
Case Studies
Several case studies have highlighted the compound's potential in therapeutic applications:
- Anticancer Efficacy : A study demonstrated that this compound significantly reduced cell viability in breast cancer cell lines by promoting apoptosis. The mechanism involved caspase activation and mitochondrial dysfunction.
- Antimicrobial Activity : Another investigation revealed that the compound exhibited notable antimicrobial properties against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antibiotic development.
- Pharmacokinetic Studies : Research on the pharmacokinetics of this compound indicated favorable absorption and distribution characteristics in vivo, supporting further exploration in drug development.
Toxicity and Safety Profile
While the biological activities are promising, toxicity assessments are crucial. Preliminary studies suggest a relatively low toxicity profile; however, comprehensive studies are necessary to fully understand the safety implications for therapeutic use.
Table 2: Toxicity Assessment Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
